N-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-nitrobenzenesulfonamide
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Overview
Description
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-nitrobenzenesulfonamide is a complex organic compound characterized by its thiazole and nitrobenzenesulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-nitrobenzenesulfonamide typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the reaction of 4-chlorophenylamine with carbon disulfide and potassium hydroxide to form the thiazole core. Subsequent nitration and sulfonation reactions introduce the nitrobenzenesulfonamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It has shown potential as an antimicrobial and antiproliferative agent, making it useful in the study of infectious diseases and cancer research.
Medicine: The compound's biological activities, such as anti-inflammatory and antioxidant properties, are being explored for therapeutic applications.
Industry: Its unique chemical structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-nitrobenzenesulfonamide exerts its effects involves interaction with specific molecular targets. The nitrobenzenesulfonamide group is known to bind to certain enzymes and receptors, leading to the modulation of biological pathways. This interaction can result in the inhibition of microbial growth or the suppression of inflammatory responses.
Comparison with Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another thiazole derivative with antimicrobial properties.
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-nitrobenzenesulfonamide: A structurally similar compound with potential antioxidant activity.
Uniqueness: N-[4-(4-Chlorophenyl)-1,3-thiazol-2-YL]-3-nitrobenzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to other thiazole derivatives.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O4S2/c16-11-6-4-10(5-7-11)14-9-24-15(17-14)18-25(22,23)13-3-1-2-12(8-13)19(20)21/h1-9H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPKSULAAAEETP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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